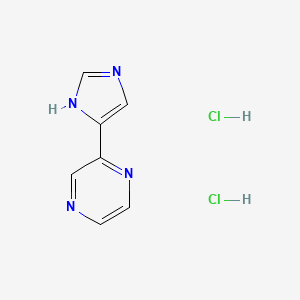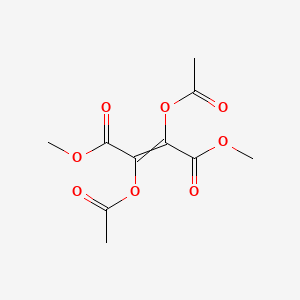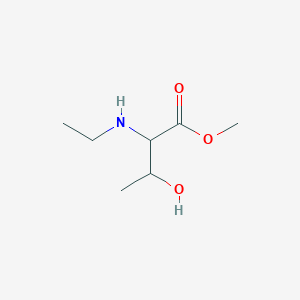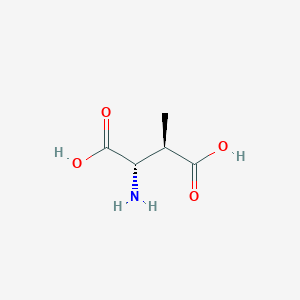
2-(1h-Imidazol-4-yl)pyrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-4-yl)pyrazine dihydrochloride is a chemical compound with the molecular formula C7H8Cl2N4 and a molecular weight of 219.071 g/mol . This compound is characterized by the presence of both imidazole and pyrazine rings, which are important heterocyclic structures in organic chemistry. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-yl)pyrazine dihydrochloride typically involves the formation of the imidazole and pyrazine rings through cyclization reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-4-yl)pyrazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole or pyrazine rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrazine oxides, while substitution reactions can introduce new functional groups into the heterocyclic rings.
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-4-yl)pyrazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-4-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. The pyrazine ring can also participate in various biochemical processes, contributing to the compound’s overall effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another compound with both imidazole and pyridine rings, used in similar research applications.
4-(1H-Benzimidazol-2-yl)aniline: Contains a benzimidazole ring and is used in the synthesis of various pharmaceuticals.
Uniqueness
2-(1H-Imidazol-4-yl)pyrazine dihydrochloride is unique due to the combination of imidazole and pyrazine rings, which provide distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific research applications.
Propiedades
Fórmula molecular |
C7H8Cl2N4 |
|---|---|
Peso molecular |
219.07 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H6N4.2ClH/c1-2-10-6(3-8-1)7-4-9-5-11-7;;/h1-5H,(H,9,11);2*1H |
Clave InChI |
JAMUBLDPUFQGIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=CN=CN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12434532.png)


![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)






![(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434575.png)



